2-Chloro-1-(pyridin-3-yl)ethanol
Overview
Description
2-Chloro-1-(pyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO It is a chlorinated derivative of pyridine, featuring a hydroxyl group and a chlorine atom attached to an ethyl chain
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It’s known that 2-(2-pyridyl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Chloro-1-(pyridin-3-yl)ethanol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules, it might influence the monoaminergic neurotransmitter systems, which play a crucial role in mood regulation .
Pharmacokinetics
Result of Action
Similar compounds have been implicated in the synthesis of antidepressant molecules, which can alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Action Environment
It’s worth noting that the compound’s stability might be influenced by temperature, as suggested by storage recommendations for similar compounds .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(pyridin-3-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain metal ions such as FeII, CoII, and NiII, forming complexes that exhibit catalytic properties . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been noted to have antimicrobial and antiviral activities, which can impact cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function. Observations from in vitro and in vivo studies indicate that the compound can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its potential therapeutic applications and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity in different biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of 3-pyridylmagnesium bromide, which reacts with ethylene oxide to form the corresponding alcohol. This intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 1-(pyridin-3-yl)ethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)acetaldehyde or 2-chloro-1-(pyridin-3-yl)acetone.
Reduction: Formation of 1-(pyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)ethanol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(pyridin-2-yl)ethanol: The chlorine and hydroxyl groups are attached to different positions on the pyridine ring, leading to variations in chemical behavior.
2-Chloro-1-(pyridin-4-yl)ethanol: Similar structure but with the chlorine and hydroxyl groups attached to the 4-position of the pyridine ring.
Uniqueness
2-Chloro-1-(pyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine and hydroxyl groups, which influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592421 | |
Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174615-69-1 | |
Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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